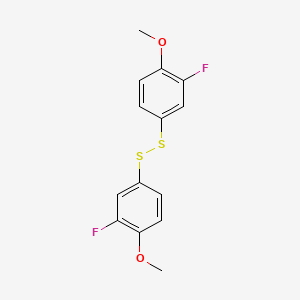

1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-[(3-fluoro-4-methoxyphenyl)disulfanyl]-1-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2O2S2/c1-17-13-5-3-9(7-11(13)15)19-20-10-4-6-14(18-2)12(16)8-10/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZVVANPWMMGME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)SSC2=CC(=C(C=C2)OC)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60531047 | |

| Record name | 1,1'-Disulfanediylbis(3-fluoro-4-methoxybenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60531047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89818-28-0 | |

| Record name | 1,1'-Disulfanediylbis(3-fluoro-4-methoxybenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60531047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 1,2 Bis 3 Fluoro 4 Methoxyphenyl Disulfane

Established Synthetic Pathways

The synthesis of 1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane can be approached through several established methodologies in organic chemistry. The most prominent of these are the conversion of an arylboronic acid precursor and the direct oxidative coupling of the corresponding arenethiol.

Conversion of Arylboronic Acids into Disulfanes

Arylboronic acids are exceptionally versatile intermediates in organic synthesis, most notably for their role in transition-metal-catalyzed cross-coupling reactions that form carbon-carbon or carbon-heteroatom bonds. nih.govchemimpex.com The conversion of an arylboronic acid, specifically 3-fluoro-4-methoxyphenylboronic acid, to the target disulfide, this compound, represents a plausible, albeit less conventional, synthetic route. This transformation typically requires a sulfur source and a catalyst. The general reaction involves the coupling of the arylboronic acid with a sulfur-transfer reagent. While direct conversion to disulfanes is not as extensively documented as other transformations like hydroxylation or amination nih.gov, related processes for creating carbon-chalcogen bonds provide a basis for this approach. For instance, transition-metal-free methods have been developed for the synthesis of diaryl tellurides from arylboronic acids, suggesting that similar radical-based mechanisms could potentially be applied to disulfide synthesis. researchgate.net

Oxidative Coupling Reactions of Substituted Arenethiols (General Principles)

The most direct and widely employed method for the synthesis of symmetrical disulfanes is the oxidative coupling of the corresponding thiols. In this case, this compound is prepared from its precursor, 3-fluoro-4-methoxythiophenol (B1334152). epa.govnih.gov This reaction involves the oxidation of two thiol molecules, which results in the formation of a sulfur-sulfur bond.

A variety of oxidizing agents can be used to facilitate this transformation, ranging from simple reagents like oxygen (air), hydrogen peroxide, and halogens to more complex systems. The general principle is the removal of two hydrogen atoms and two electrons from two thiol molecules. Copper-catalyzed coupling reactions, for example, have been shown to be effective for synthesizing various disulfanes in aqueous media. rsc.org The reaction is robust and generally provides high yields of the desired disulfide product.

Investigation of Reaction Conditions and Parameter Optimization

The success of synthesizing this compound hinges on the careful selection and optimization of reaction conditions. The choice of catalyst, solvent, and temperature can significantly impact reaction rate, yield, and purity.

Catalyst Systems and Their Influence on Reaction Efficiency

Catalysts play a pivotal role in enhancing the efficiency of disulfide synthesis from both arylboronic acids and arenethiols.

For the conversion of arylboronic acids, transition metal catalysts are often essential. Copper-based catalytic systems, for example, are widely used in Chan-Lam coupling reactions to form carbon-heteroatom bonds and could be adapted for this purpose. rsc.org Similarly, palladium-based catalysts, known for their efficacy in Suzuki-Miyaura cross-coupling reactions, could also be investigated. acs.org Heterogeneous catalysts, such as those supported on polymers or nanoparticles, offer the advantages of easy separation and reusability, which is beneficial for sustainable chemical processes. rsc.orgmdpi.com

In the context of oxidative coupling of arenethiols, catalysts can enable the use of milder and more environmentally benign oxidants like molecular oxygen. Copper catalysts are particularly effective in this regard. The table below illustrates the influence of different copper-based catalyst systems on a model oxidative coupling reaction of thiophenol, demonstrating the importance of the catalyst and ligands in achieving high yields.

Table 1: Effect of Different Copper Catalysts on a Model Thiol Oxidative Coupling Reaction This table is representative of general findings in the field and not specific to the synthesis of this compound.

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| CuSO₄ | 1,10-Phenanthroline | Ethanol | 95% |

| Cu₂O | None | Water | 88% |

| CuCl | TMEDA | Acetonitrile | 92% |

| CuI | None | DMSO | 85% |

Solvent Effects and Temperature Control in Disulfane (B1208498) Formation

In the oxidative coupling of thiols, solvents ranging from water to organic solvents like ethanol, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO) have been successfully employed. rsc.org The choice often depends on the specific catalyst system and the solubility of the starting arenethiol.

Temperature control is crucial for preventing side reactions. For many oxidative coupling reactions, room temperature is sufficient, which is advantageous for energy efficiency and for substrates with sensitive functional groups. For less reactive substrates or in the arylboronic acid pathway, elevated temperatures (e.g., 80-110 °C) may be necessary to achieve a reasonable reaction rate. nih.gov

Table 2: Influence of Solvent on a Model Copper-Catalyzed Thiol Coupling This table is representative of general findings in the field and not specific to the synthesis of this compound.

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Water | 12 | 88% |

| Ethanol | 8 | 95% |

| Acetonitrile | 10 | 92% |

| Toluene | 24 | 65% |

| DMF | 12 | 90% |

Mechanistic Studies of this compound Synthesis

The mechanism for the formation of this compound differs depending on the chosen synthetic pathway.

For the route starting from 3-fluoro-4-methoxyphenylboronic acid, a transition-metal-catalyzed mechanism is most likely. This would typically involve:

Transmetalation: The aryl group is transferred from the boron atom to the metal catalyst (e.g., copper or palladium).

Reaction with Sulfur Source: The resulting organometallic intermediate reacts with a sulfur-transfer reagent.

Reductive Elimination/Dimerization: Two of the resulting aryl-sulfur species could then combine to form the disulfide bond, regenerating the active catalyst. Alternatively, a free-radical mechanism, similar to that proposed for the synthesis of diaryl tellurides from arylboronic acids, could be operative under certain conditions, avoiding a traditional catalytic cycle. researchgate.net

For the oxidative coupling of 3-fluoro-4-methoxythiophenol, the mechanism is highly dependent on the oxidant and catalyst used.

Without a metal catalyst, strong oxidants can induce a radical mechanism where a thiyl radical (Ar-S•) is formed as an intermediate. Two of these radicals then combine to form the disulfide bond (Ar-S-S-Ar).

With a metal catalyst (e.g., copper), the reaction often proceeds via the formation of a copper(I)-thiolate complex (Ar-S-Cu). This complex can then be oxidized by an oxidant (like O₂) to a copper(II) species, which facilitates the coupling of two thiolate ligands to form the disulfide and regenerate the copper(I) catalyst. This catalytic cycle allows the reaction to proceed efficiently under mild conditions.

Advanced Spectroscopic and Structural Characterization of 1,2 Bis 3 Fluoro 4 Methoxyphenyl Disulfane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of 1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) at 500 MHz, displays distinct signals corresponding to the aromatic protons and the methoxy (B1213986) groups. The aromatic region exhibits three signals: a doublet at δ 7.46 ppm with a coupling constant of J = 6.7 Hz, a doublet at δ 7.00 ppm with a coupling constant of J = 11.0 Hz, and another doublet at δ 6.83 ppm with a J value of 6.2 Hz. These signals each integrate to two protons, accounting for the six aromatic protons in the symmetric disulfide structure. The methoxy groups present as a sharp singlet at δ 3.84 ppm, integrating to six protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.46 | d | 6.7 | 2H | Aromatic CH |

| 7.00 | d | 11.0 | 2H | Aromatic CH |

| 6.83 | d | 6.2 | 2H | Aromatic CH |

| 3.84 | s | - | 6H | -OCH₃ |

Solvent: DMSO-d6, Frequency: 500 MHz

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum, acquired at 125 MHz in DMSO-d6, provides further insight into the carbon framework of the molecule. The spectrum shows three distinct signals in the aromatic region at δ 164.38, 162.43, and 130.70 ppm. These chemical shifts are consistent with the presence of a substituted benzene (B151609) ring. The high chemical shifts of two of these carbons suggest they are directly attached to electronegative atoms, namely fluorine and oxygen.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 164.38 | Aromatic C |

| 162.43 | Aromatic C |

| 130.70 | Aromatic C |

Solvent: DMSO-d6, Frequency: 125 MHz

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Two-Dimensional NMR Techniques for Connectivity and Assignment

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in unequivocally assigning the proton and carbon signals and establishing the connectivity within the molecule. An HSQC spectrum would reveal direct one-bond correlations between the aromatic protons and their attached carbons. An HMBC spectrum would provide information about longer-range couplings (typically 2-3 bonds), which is crucial for confirming the substitution pattern on the aromatic ring. For instance, correlations between the methoxy protons and the carbon atom at the 4-position, and correlations between the aromatic protons and neighboring carbons, would solidify the structural assignment.

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a unique fingerprint of its chemical structure. For this compound, this technique is instrumental in identifying the characteristic vibrations of its key functional groups.

Detailed analysis of the Raman spectrum would focus on several key regions. The disulfide (S-S) bond, a central feature of the molecule, typically exhibits a characteristic stretching vibration. In similar diaryl disulfide compounds, this S-S stretching frequency is often observed in the range of 500-540 cm⁻¹. The carbon-sulfur (C-S) stretching vibrations are also of significant interest and are generally found in the 600-700 cm⁻¹ region.

The presence of the substituted phenyl rings gives rise to a number of distinct Raman bands. These include the aromatic C-C stretching modes, typically appearing in the 1400-1600 cm⁻¹ range, and the C-H stretching vibrations above 3000 cm⁻¹. The fluoro- and methoxy- substituents also have characteristic vibrational modes. For instance, the C-F stretching vibration is expected to be observed, and the methoxy group will show characteristic C-O stretching and CH₃ rocking and stretching vibrations.

A hypothetical table of expected Raman active vibrational modes for this compound is presented below, based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| S-S Stretch | 500 - 540 |

| C-S Stretch | 600 - 700 |

| Aromatic C-C Stretch | 1400 - 1600 |

| C-F Stretch | 1100 - 1300 |

| C-O (methoxy) Stretch | 1200 - 1300 |

| Aromatic C-H Stretch | > 3000 |

This table is illustrative and shows typical wavenumber ranges for the indicated bonds in similar molecules.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound, high-resolution mass spectrometry would be employed to confirm its molecular formula, C₁₄H₁₂F₂O₂S₂.

Upon ionization, the molecule would undergo fragmentation, providing valuable structural information. A key fragmentation pathway for diaryl disulfides is the cleavage of the disulfide bond, which can occur either symmetrically or asymmetrically. Homolytic cleavage of the S-S bond would result in the formation of a 3-fluoro-4-methoxyphenylthiol radical cation. Heterolytic cleavage could also occur, leading to other characteristic fragments.

Further fragmentation of the aromatic portions of the molecule would also be expected. This could involve the loss of the methoxy group (as a methyl radical or formaldehyde) or other rearrangements of the phenyl ring. The presence of fluorine would also influence the fragmentation pattern.

An illustrative table of potential key fragments and their corresponding mass-to-charge ratios (m/z) in the mass spectrum of this compound is provided below.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₁₄H₁₂F₂O₂S₂]⁺ | 326.02 |

| [M/2]⁺ | [C₇H₆FOS]⁺ | 157.01 |

| [M - CH₃]⁺ | [C₁₃H₉F₂O₂S₂]⁺ | 311.00 |

| [M - OCH₃]⁺ | [C₁₃H₉F₂OS₂]⁺ | 294.00 |

This table is illustrative and shows the calculated m/z for plausible fragment ions.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise information on the molecular geometry, conformation, and intermolecular interactions of this compound in the solid state.

A single-crystal X-ray diffraction study of this compound would yield the precise bond lengths, bond angles, and torsion angles within the molecule. Of particular interest is the C-S-S-C dihedral angle, which defines the conformation around the disulfide bond. In many diaryl disulfides, this angle is typically around 85-90 degrees.

Chemical Reactivity and Transformative Pathways of 1,2 Bis 3 Fluoro 4 Methoxyphenyl Disulfane

Disulfide Bond Transformations

The disulfide bond is the most reactive site in 1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane, susceptible to both reduction and oxidation, as well as metathesis reactions.

Reductive Cleavage and Oxidation Chemistry

The sulfur-sulfur bond in diaryl disulfides is readily cleaved by reducing agents to yield the corresponding thiols. In the case of this compound, reductive cleavage affords 3-fluoro-4-methoxybenzenethiol. This transformation is a cornerstone of disulfide chemistry and can be accomplished using a variety of reducing agents.

Conversely, the disulfide can undergo oxidation to form higher oxidation state sulfur species. Mild oxidation typically yields a thiosulfinate, while stronger oxidizing conditions can lead to the formation of sulfonic acids. The electron-donating methoxy (B1213986) group can influence the susceptibility of the sulfur atoms to oxidation.

| Transformation | Reagents and Conditions | Product(s) |

| Reductive Cleavage | NaBH₄, THF/H₂O; or Zn, Acetic Acid | 3-fluoro-4-methoxybenzenethiol |

| Mild Oxidation | m-CPBA (1 equiv.), CH₂Cl₂ | S-(3-fluoro-4-methoxyphenyl) 3-fluoro-4-methoxybenzenethiosulfinate |

| Strong Oxidation | H₂O₂, Acetic Acid; or KMnO₄ | 3-fluoro-4-methoxybenzenesulfonic acid |

Disulfide Metathesis and Exchange Reactions

Disulfide metathesis, or disulfide exchange, involves the reaction of a disulfide with a thiol, leading to the formation of a new, unsymmetrical disulfide and a new thiol. nih.gov This equilibrium process is typically catalyzed by the presence of a catalytic amount of a thiolate anion. The reaction of this compound with a different thiol (R-SH) would result in a mixture containing the starting disulfide, the new symmetrical disulfide (R-S-S-R), and the unsymmetrical disulfide product, 1-(3-fluoro-4-methoxyphenyl)-2-R-disulfane. The position of the equilibrium is dependent on the relative concentrations and thermodynamic stabilities of the species involved.

Reactions Involving Aromatic Substituents

The fluoro and methoxy groups on the aromatic rings of this compound are also sites for potential chemical modification, although these transformations generally require more forcing conditions than disulfide bond reactions.

Selective Reactions at the Fluoro Moiety

The fluorine atom, positioned ortho to a methoxy group and meta to the disulfide linkage, can potentially undergo nucleophilic aromatic substitution (SₙAr). For an SₙAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group. youtube.comnih.gov Fluorine is a good leaving group for SₙAr reactions. youtube.com The success of such a substitution on this specific molecule would depend on the nucleophile and the reaction conditions, with strong nucleophiles being necessary. acgpubs.org

| Reaction Type | Potential Reagents | Potential Product |

| Nucleophilic Aromatic Substitution | NaOCH₃, DMSO, heat; or R₂NH, heat | 1,2-Bis(3,4-dimethoxyphenyl)disulfane; or 1,2-Bis(3-(dialkylamino)-4-methoxyphenyl)disulfane |

Chemical Transformations of the Methoxy Groups

The methoxy groups are generally stable ether linkages. However, they can be cleaved under harsh conditions using strong acids like HBr or HI, or with Lewis acids such as BBr₃. This demethylation reaction would yield the corresponding bis(3-fluoro-4-hydroxyphenyl)disulfane. The selectivity and completeness of this reaction would be highly dependent on the chosen reagent and reaction conditions.

| Reaction Type | Reagents and Conditions | Product |

| Ether Cleavage (Demethylation) | BBr₃, CH₂Cl₂, low temperature; or conc. HBr, heat | 1,2-Bis(3-fluoro-4-hydroxyphenyl)disulfane |

Radical Chemistry and Radical-Radical Cross-Coupling Processes

Homolytic cleavage of the disulfide bond in this compound can be initiated by heat or light, generating two 3-fluoro-4-methoxyphenylthiyl radicals (ArS•). These reactive radical intermediates can participate in a variety of subsequent reactions, including radical-radical cross-coupling. rsc.org In the presence of another radical species (R•), a new thioether (Ar-S-R) can be formed. This pathway offers a powerful method for the formation of new carbon-sulfur bonds under neutral conditions.

| Process | Initiation | Intermediate | Coupling Partner (R•) | Product |

| Radical-Radical Cross-Coupling | Heat (Δ) or Light (hν) | 3-fluoro-4-methoxyphenylthiyl radical | Alkyl radical | Alkyl (3-fluoro-4-methoxyphenyl) sulfide |

Comprehensive Search for a Specific Chemical Compound Yields No Publicly Available Reactivity Data

A thorough investigation into the chemical reactivity and transformative pathways of the compound this compound has concluded that there is no specific scientific literature available in the public domain detailing its use in key chemical transformations.

An exhaustive search was conducted to locate research findings for an article focusing on the chemical behavior of this compound. The investigation specifically sought to uncover detailed, scientifically validated information regarding its application as a sulfur source for the formation of carbon-sulfur bonds and its behavior in photo-induced chemical reactions and photoreactivity studies.

The absence of this specific information makes it impossible to construct a scientifically accurate and detailed article on the requested topics. Generating content without supporting research would be speculative and would not meet the standards of scientific and factual accuracy. Therefore, the sections on its use in carbon-sulfur bond formation and its photoreactivity cannot be written at this time.

Synthesis and Investigation of Derivatives and Analogues of Aryl Disulfanes

Systematic Synthesis and Spectroscopic Characterization of Substituted Aryl Disulfanes

The synthesis of aryl disulfanes is a well-established area of organic chemistry, with several reliable methods for the formation of the disulfide bond. A common and effective strategy involves the oxidation of the corresponding thiols. For instance, the synthesis of bis(4-methoxyphenyl)disulfide is readily achieved through the oxidation of 4-methoxybenzenethiol. chemicalpapers.com A variety of oxidizing agents can be employed for this transformation, highlighting the versatility of the approach. The reactions of thiols and thiolates with transition metals and their ions in higher oxidation states are known to be very rapid. chemicalpapers.com

In a broader context, the synthesis of disulfanes can be achieved through base-mediated reactions. A general method for the preparation of disulfanes from aryl thiourea (B124793) and halides has been described, proceeding through mercaptan and N-aryl cyanamide (B42294) as key intermediates. rsc.org This one-pot procedure is noted for its convenience and high yields. rsc.org Furthermore, copper-catalyzed coupling reactions in water have been shown to be effective for the synthesis of disulfides and diselenides. rsc.org

The introduction of fluorine into aromatic rings to create precursors for compounds like 1,2-bis(3-fluoro-4-methoxyphenyl)disulfane can be accomplished through various modern fluorination techniques. Advances in transition-metal-mediated methods have significantly expanded the scope and diversity of accessible fluoroarenes. nih.gov For example, a practical method for the radiofluorination of anilines with [¹⁸F]fluoride via N-arylsydnone intermediates has been developed, which facilitates direct and regioselective labeling to prepare [¹⁸F]fluoroarenes. nih.gov

The spectroscopic characterization of aryl disulfanes provides crucial information about their structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. For analogous compounds such as 1,2-bis(4-methoxyphenyl)diselane, the ¹H NMR spectrum in CDCl₃ shows characteristic signals at δ = 7.54 (d, 4H, J=8.4Hz), 6.84 (d, 4H, J=8.4Hz), and 3.83 (s, 6H). rsc.org The ¹³C NMR spectrum exhibits signals at δ = 160.1, 135.5, 122.0, 114.8, and 55.3. rsc.org For 1,2-bis(3-methoxyphenyl)diselane, the ¹H NMR signals appear at δ = 7.13-7.19 (m, 6H), 6.89 (d, 2H, J=8Hz), and 3.82 (s, 6H), with ¹³C NMR signals at δ = 160.4, 130.6, 123.8, 122.9, 117.2, 113.1, and 55.4. rsc.org These data provide a reference for the expected spectral features of this compound.

| Compound Name | Synthesis Method | Spectroscopic Data (¹H NMR, CDCl₃) | Reference |

| Bis(4-methoxyphenyl)disulfide | Oxidation of 4-methoxybenzenethiol | Not explicitly provided in the search results. | chemicalpapers.com |

| 1,2-bis(4-methoxyphenyl)diselane | Copper-catalyzed coupling in water | δ = 7.54 (d, 4H, J=8.4Hz), 6.84 (d, 4H, J=8.4Hz), 3.83 (s, 6H) | rsc.org |

| 1,2-bis(3-methoxyphenyl)diselane | Copper-catalyzed coupling in water | δ = 7.13-7.19 (m, 6H), 6.89 (d, 2H, J=8Hz), 3.82 (s, 6H) | rsc.org |

| 1,2-bis(4-chlorophenyl)disulfane | Flash chromatography purification | δ = 8.01(d, 4H, J=3.2Hz), 7.65(d, 4H, J=2.8Hz) | rsc.org |

Exploration of Structure-Reactivity Relationships within the Aryl Disulfane (B1208498) Class

The introduction of fluorine, a highly electronegative atom, into the aryl ring is a common strategy in medicinal chemistry to enhance the biological activity and stability of molecules. researchgate.net In the case of aryl tetrafluoro-λ⁶-sulfanes, substitution of the apical fluorine of the pentafluorosulfanyl group allows for the modulation of the reactivity of this functional group. researchgate.net This principle can be extended to aryl disulfanes, where the presence of a fluorine atom, such as in the 3-fluoro position of this compound, is expected to influence the electronic properties of the disulfide linkage.

Structure-activity relationship (SAR) studies on various classes of diaryl compounds have provided valuable insights into how molecular structure dictates biological function. For example, in a series of diaryl researchgate.netnih.govdiazepines investigated as potential anti-cancer agents, specific substitutions on the aryl rings were correlated with their ability to inhibit the proliferation of cancer cell lines. nih.gov Similarly, SAR studies on diaryl ether-based inhibitors have shown that substitution at the 4-position of the B-ring with a good hydrogen bond acceptor group leads to a significant increase in inhibitory activity. chemrxiv.org These findings underscore the importance of systematic structural modifications in optimizing the biological and chemical properties of diaryl compounds.

The disulfide bond itself is a key functional group that can participate in various chemical and biological processes, most notably redox reactions. The cleavage and formation of disulfide bonds are central to many biological systems and are a target for drug design. The reactivity of the disulfide bond in aryl disulfanes can be tuned by the electronic nature of the aryl substituents, with electron-withdrawing groups generally making the disulfide more susceptible to nucleophilic attack.

Design and Synthesis of Hybrid Molecules Incorporating the Fluoromethoxyphenyl Disulfane Unit

The design and synthesis of hybrid molecules, which combine two or more pharmacophores into a single entity, is a promising strategy in drug discovery. The this compound scaffold presents an interesting building block for the creation of novel hybrid molecules. The presence of both a fluorine atom and a methoxy (B1213986) group on the phenyl rings offers opportunities for modulating physicochemical properties such as lipophilicity and metabolic stability, which are crucial for drug development.

The synthesis of such hybrid molecules would leverage established cross-coupling reactions. Aryl fluorosulfates, for example, have emerged as versatile partners in a variety of carbon-carbon and carbon-heteroatom cross-coupling reactions. nih.gov These reactions provide efficient methods for constructing complex molecular architectures. A modular synthesis of α-fluorinated arylmethanes via desulfonylative cross-coupling has also been reported, enabling late-stage transformations of biologically active compounds into their fluorinated analogs. researchgate.net

The concept of creating hybrid molecules is exemplified by the development of diarylpentanoids, which are structurally related to chalcones and exhibit a wide range of biological activities. mdpi.commdpi.com The synthesis of these compounds often involves condensation reactions, such as the Claisen-Schmidt condensation, to link different aromatic building blocks. mdpi.com A similar approach could be envisioned for incorporating the 3-fluoro-4-methoxyphenyl disulfane moiety into larger, more complex structures.

The synthesis of bis(aryloxy)fluoromethanes, another class of fluorinated compounds, has been achieved using a heterodihalocarbene strategy. beilstein-journals.org While not directly related to disulfanes, this work highlights the ongoing development of novel synthetic methods for creating complex organofluorine molecules. These advanced synthetic tools could be adapted for the construction of hybrid molecules containing the desired fluoromethoxyphenyl disulfane unit, opening up new avenues for the exploration of their chemical and biological properties.

Advanced Chemical Applications of 1,2 Bis 3 Fluoro 4 Methoxyphenyl Disulfane

Role as a Versatile Reagent in Organic Synthesis

There is no specific information in the reviewed scientific literature detailing the use of 1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane as a versatile reagent in organic synthesis.

In general, diaryl disulfides can serve as reagents for the introduction of arylthio groups into organic molecules. This can be achieved through various activation methods, such as reduction to the corresponding thiol followed by nucleophilic substitution or radical reactions. The presence of the fluoro and methoxy (B1213986) substituents on the phenyl rings of this compound would be expected to modulate its reactivity compared to unsubstituted diphenyl disulfide, but specific examples of its application are not documented.

Catalytic Functions in Chemical Transformations (e.g., Aerobic Oxidative Cleavage of C=C bonds)

No specific catalytic functions for this compound have been reported in the scientific literature.

However, related research has shown that certain diaryl disulfides can act as photocatalysts in the aerobic oxidative cleavage of C=C bonds. nih.govtue.nlthieme-connect.com This process typically involves the visible-light-mediated homolytic cleavage of the disulfide bond to generate thiyl radicals. These radicals can then initiate a cascade of reactions with alkenes and molecular oxygen, leading to the cleavage of the carbon-carbon double bond and the formation of carbonyl compounds. A proposed mechanism suggests the formation of a charge-transfer complex between the disulfide and the olefin. nih.govtue.nl

A computational study on the regioselective disulfide-catalyzed photocatalytic aerobic oxidative cleavage of 1-arylbutadienes suggests that the reaction proceeds via either the intramolecular reduction or dimerization of a peroxyl radical, rather than through a dioxetane intermediate. nih.gov The study also indicates that the homolysis of the S-S bond of diaryl disulfide derivatives is not achieved by direct visible light irradiation alone due to high bond dissociation energy, but is facilitated by the interaction with the olefin. nih.gov

While these studies establish a precedent for the catalytic activity of diaryl disulfides in oxidative cleavage reactions, the specific role and efficacy of this compound in such transformations have not been investigated. The electronic effects of the fluorine and methoxy groups would likely influence the photophysical properties and catalytic activity of the molecule.

Utility as a Precursor in the Construction of Complex Chemical Architectures

There is no documented use of this compound as a precursor in the construction of complex chemical architectures in the available scientific literature.

Generally, disulfides can be precursors to various sulfur-containing functional groups. For instance, reduction of a disulfide yields two equivalents of the corresponding thiol. In the hypothetical case of this compound, this would produce 3-fluoro-4-methoxythiophenol (B1334152). This thiol could then be used as a building block in the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, or materials with specific electronic or optical properties. The presence of the fluorine atom and the methoxy group could be advantageous for tuning the properties of the final products.

Future Research Trajectories and Perspectives in 1,2 Bis 3 Fluoro 4 Methoxyphenyl Disulfane Chemistry

Development of More Sustainable and Greener Synthetic Protocols

The future of chemical synthesis lies in the development of environmentally benign and sustainable methodologies. For a compound such as 1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane, this necessitates a move away from traditional synthetic routes that may involve harsh reagents and generate significant waste. The classical synthesis of diaryl disulfanes often involves the oxidation of corresponding thiophenols, which themselves can be prepared through multi-step processes.

Future research should focus on developing greener alternatives. This includes the exploration of catalytic systems that are both efficient and recyclable. For instance, the use of copper-catalyzed C-S bond formation in eco-friendly solvents like PEG-400 presents a promising avenue for the synthesis of unsymmetrical diaryl sulfides and could be adapted for symmetrical disulfanes. organic-chemistry.org Another approach is the development of solvent-free synthesis methods. Palladium-catalyzed synthesis of diaryl disulfides from aryl thiols has been reported to be effective in the absence of a solvent, with the catalyst being recyclable. researchgate.net

Furthermore, electrochemical methods are emerging as a powerful tool for green chemistry. nih.gov The electrochemical synthesis of organosulfur compounds offers a sustainable alternative to traditional methods, often proceeding with high efficiency and selectivity under mild conditions. nih.govresearchgate.net Investigating the electrochemical oxidation of 3-fluoro-4-methoxythiophenol (B1334152) to yield this compound could lead to a cleaner and more atom-economical process. The use of deep eutectic solvents (DESs) as green reaction media is another area ripe for exploration in the synthesis of this compound and its precursors. rsc.org

| Green Chemistry Approach | Potential Application to this compound Synthesis |

| Recyclable Catalysts | Use of copper or palladium catalysts in green solvents for the oxidation of 3-fluoro-4-methoxythiophenol. organic-chemistry.orgresearchgate.net |

| Solvent-Free Synthesis | Direct oxidation of 3-fluoro-4-methoxythiophenol without a solvent. researchgate.net |

| Electrochemical Methods | Anodic oxidation of 3-fluoro-4-methoxythiophenol. nih.gov |

| Deep Eutectic Solvents | Use of DESs as a reaction medium for the synthesis of the precursor thiophenol or the final disulfide. rsc.org |

| One-Pot Synthesis | In situ generation and oxidation of 3-fluoro-4-methoxythiophenol from a suitable precursor. organic-chemistry.org |

Discovery of Unprecedented Chemical Reactions and Pathways

While the disulfide bond is a well-established functional group, there is still much to be explored regarding its reactivity, especially in the context of the unique electronic environment provided by the 3-fluoro-4-methoxyphenyl substituents in this compound. The interplay of the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom could lead to novel and unexpected chemical transformations.

Future research could focus on the cleavage of the S-S bond to generate reactive intermediates. For example, the reductive cleavage to form the corresponding thiolate anion, followed by in situ reactions with various electrophiles, could provide a versatile route to a wide range of functionalized thioethers. Conversely, oxidative cleavage could lead to the formation of sulfonyl or other oxidized sulfur species, opening up pathways to new classes of compounds.

The investigation of transition-metal-catalyzed cross-coupling reactions involving the disulfide as a substrate is another promising area. While the cross-coupling of thiols is well-documented, the direct use of disulfanes in such reactions is less common but offers advantages in terms of stability and handling. Exploring the reactivity of this compound in reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings could lead to the development of novel carbon-sulfur and nitrogen-sulfur bond-forming methodologies.

Furthermore, the potential for this compound to participate in radical reactions is an area worthy of investigation. The S-S bond can be homolytically cleaved under thermal or photochemical conditions to generate thiyl radicals. The reactivity of the resulting 3-fluoro-4-methoxyphenylthiyl radical with various radical acceptors could lead to the discovery of new carbon-sulfur bond-forming reactions and polymerization processes. The unique substitution pattern on the aromatic ring could influence the stability and reactivity of this radical species in unprecedented ways.

Application of Emerging Spectroscopic and Computational Techniques

The detailed characterization and understanding of the structure-property relationships of this compound will be greatly enhanced by the application of emerging spectroscopic and computational techniques. While standard techniques like NMR and mass spectrometry provide basic structural information, more advanced methods can offer deeper insights.

Advanced mass spectrometry techniques, such as Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS), can provide ultra-high resolution and mass accuracy, enabling the unambiguous identification of the compound and its potential transformation products in complex mixtures. nih.gov This would be particularly useful in studying its reactivity and metabolic pathways if it were to be investigated for biological applications.

Computational chemistry, particularly density functional theory (DFT), will play a crucial role in predicting the geometric, electronic, and spectroscopic properties of this compound. nih.gov DFT calculations can provide insights into the molecule's conformational preferences, bond energies, and reactivity. For instance, calculations could predict the most likely sites for nucleophilic or electrophilic attack, guiding the design of new reactions. Furthermore, computational modeling can be used to simulate and interpret spectroscopic data, such as NMR chemical shifts and vibrational frequencies, leading to a more complete understanding of the molecule's structure and dynamics. nih.gov

| Technique | Application to this compound |

| Solid-State NMR | Determination of solid-state conformation and C-S-S-C dihedral angle. |

| FTICR-MS | High-resolution mass analysis for identification and reaction monitoring. nih.gov |

| DFT Calculations | Prediction of geometry, electronic properties, reactivity, and spectroscopic parameters. nih.gov |

Strategic Derivatization for Tailored Chemical Functionality

The core structure of this compound provides a versatile platform for strategic derivatization to create new molecules with tailored chemical functionalities and potential applications. The presence of the disulfide bond and the substituted aromatic rings offers multiple sites for modification.

One key area of future research will be the development of methods for the unsymmetrical cleavage of the disulfide bond, allowing for the introduction of two different functional groups. This would lead to the creation of a diverse library of unsymmetrical disulfanes with potentially interesting biological or material properties. nih.gov

The aromatic rings of this compound are also amenable to further functionalization. Electrophilic aromatic substitution reactions could be explored to introduce additional substituents onto the benzene (B151609) rings. The directing effects of the existing fluoro and methoxy groups will play a crucial role in determining the regioselectivity of these reactions. For example, the positions ortho and para to the methoxy group are activated towards electrophilic attack.

Furthermore, the disulfide moiety itself can be used as a handle for conjugation to other molecules of interest, such as polymers, biomolecules, or nanoparticles. The ability of disulfide bonds to be cleaved under specific reducing conditions makes them attractive as cleavable linkers in drug delivery systems or for the controlled release of molecules from surfaces. The synthesis of derivatives of this compound with terminal functional groups suitable for conjugation (e.g., carboxylic acids, amines, or alkynes) would be a valuable research direction.

The development of functionalized derivatives could also be guided by the desire to create molecules with specific applications. For example, derivatization with chelating groups could lead to new ligands for metal catalysis or sensing. The introduction of chromophores or fluorophores could result in new materials with interesting photophysical properties. The possibilities are vast and will depend on the creative design of new synthetic strategies. mdpi.com

| Derivatization Strategy | Potential Outcome |

| Unsymmetrical Cleavage | Library of unsymmetrical disulfanes with diverse functionalities. nih.gov |

| Aromatic Substitution | Introduction of new functional groups on the phenyl rings. |

| Conjugation Chemistry | Attachment to polymers, biomolecules, or nanoparticles via the disulfide linker. |

| Functional Group Installation | Synthesis of derivatives with tailored properties for specific applications. mdpi.com |

Q & A

Q. What are the recommended synthetic routes for 1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane in high yield and purity?

The compound can be synthesized via aerobic oxidation of thiol precursors using a recyclable lanthanide cluster catalyst (e.g., Sm-OC) in acetonitrile at room temperature. This method achieves yields >90% and avoids harsh reagents. Structural confirmation is performed via NMR (e.g., aromatic protons at δ 6.8–7.2 ppm) and NMR (e.g., methoxy carbons at δ 55–56 ppm) . For substituted analogs, sodium sulfide-mediated coupling of halogenated precursors under inert conditions is also effective .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key techniques include:

- NMR spectroscopy : NMR resolves aromatic protons and coupling constants (e.g., fluorine-induced splitting patterns), while NMR identifies methoxy (δ ~55 ppm) and fluorinated aromatic carbons (δ ~160 ppm for C-F) .

- GC-MS : Molecular ion peaks (e.g., m/z 362 for CHOS) and fragmentation patterns confirm purity .

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., S–S bond ~2.05 Å) and dihedral angles between aromatic rings .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

Store at 2–8°C in airtight, light-protected containers to prevent oxidation or thermal degradation. Avoid prolonged exposure to moisture, as disulfane bonds may hydrolyze .

Advanced Research Questions

Q. How do electron-withdrawing (e.g., F) and electron-donating (e.g., OCH3_33) substituents affect the reactivity of disulfane compounds?

The 3-fluoro and 4-methoxy groups influence electronic properties:

- Fluorine increases oxidative stability via electron withdrawal, reducing susceptibility to nucleophilic attack.

- Methoxy groups donate electrons, enhancing solubility in polar solvents but potentially lowering thermal stability. Comparative studies on analogs (e.g., 1,2-Bis(4-chlorophenyl)disulfane) show substituent-dependent reaction kinetics in oxidation or coupling reactions .

Q. What analytical challenges arise when characterizing disulfanes with multiple aromatic substituents, and how can they be addressed?

Challenges include:

- Signal overlap in NMR : Use high-field instruments (≥500 MHz) and 2D techniques (e.g., COSY, HSQC) to resolve aromatic proton environments .

- Low volatility in GC-MS : Derivatization (e.g., methylation) improves detectability. Alternatively, HPLC-MS provides better resolution for polar derivatives .

- Crystallization difficulties : Optimize solvent systems (e.g., CHCl/hexane) for single-crystal growth, as seen in X-ray studies of 1,2-Bis(4-ethynylphenyl)disulfane .

Q. How should researchers design experiments to resolve contradictions in reported spectral data for disulfane derivatives?

- Reproduce synthesis : Standardize reaction conditions (e.g., catalyst loading, solvent purity) to minimize batch-to-batch variability .

- Cross-validate techniques : Combine NMR, MS, and X-ray data to confirm assignments. For example, conflicting NMR shifts for methoxy groups can be resolved via DEPT-135 experiments .

- Reference databases : Compare with authenticated spectra in repositories like NIST or crystallographic databases .

Q. What computational approaches are suitable for predicting the electronic properties and reaction pathways of this compound?

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior and nucleophilic/electrophilic sites. Match computed NMR shifts with experimental data for validation .

- Molecular dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity effects on disulfane bond stability) .

Methodological Considerations

Q. How can researchers investigate the oxidative stability of this compound under varying experimental conditions?

- Controlled oxidation assays : Expose the compound to O, HO, or UV light, monitoring degradation via HPLC or TLC. Fluorinated analogs show slower oxidation due to electron-withdrawing effects .

- Kinetic studies : Use Arrhenius plots to model temperature-dependent stability. For example, methoxy-substituted disulfanes may degrade faster at >50°C .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.